N-(1-benzofuran-3-ylmethyl)sulfamide
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Overview
Description
N-(1-Benzofuran-3-ylmethyl)sulfamide is a compound that features a benzofuran ring attached to a sulfamide group Benzofuran is a heterocyclic organic compound consisting of a fused benzene and furan ring Sulfamides are a class of compounds containing the functional group -SO2NH2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzofuran-3-ylmethyl)sulfamide typically involves the reaction of benzofuran derivatives with sulfamide precursors. One common method is the oxidative coupling of thiols and amines, which can be performed under mild conditions using reagents such as hydrogen peroxide and sulfuryl chloride . This method is advantageous due to its efficiency and the ability to produce the desired product in high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability and efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sulfuryl chloride.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-(1-Benzofuran-3-ylmethyl)sulfamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: this compound is being investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets in a specific manner.
Mechanism of Action
The mechanism of action of N-(1-benzofuran-3-ylmethyl)sulfamide involves its interaction with molecular targets such as enzymes and receptors. The sulfamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzofuran ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
N-((benzo[b]thien-3-yl)methyl)sulfamide: A compound with a similar structure but containing a benzothiophene ring instead of a benzofuran ring.
Uniqueness: N-(1-Benzofuran-3-ylmethyl)sulfamide is unique due to the presence of the benzofuran ring, which imparts distinct chemical and biological properties. The benzofuran ring enhances the compound’s stability and allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H10N2O3S |
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Molecular Weight |
226.25 g/mol |
IUPAC Name |
3-[(sulfamoylamino)methyl]-1-benzofuran |
InChI |
InChI=1S/C9H10N2O3S/c10-15(12,13)11-5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H2,10,12,13) |
InChI Key |
XOBOZYKTCAJRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)CNS(=O)(=O)N |
Origin of Product |
United States |
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